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molecular formula C7H9ClN4 B170412 N4-Allyl-6-chloropyrimidine-4,5-diamine CAS No. 181304-94-9

N4-Allyl-6-chloropyrimidine-4,5-diamine

Cat. No. B170412
M. Wt: 184.62 g/mol
InChI Key: FTBSVFRUGUXZEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06841549B1

Procedure details

A solution of 8 g 5-amino-4,6-dichloropyrimidine, 5 ml propargylamine and 42 ml diisopropyl ethyl amine in 100 ml butanol was stirred for 6 hours and 10 minutes in a nitrogen atmosphere at 140° C. Ethyl acetate and H2O were added to the reaction mixture, and this mixture was filtered through Celite, and the residue was extracted with ethyl acetate. The organic layer was dried over magnesium sulfate, and the residue was purified by silica gel column chromatography (eluted with ethyl acetate:n-hexane=1:1), and the objective fractions were concentrated. The residue was crystallized from diethyl ether, to give the title compound (4.8 g, 54%) as pale brown crystals.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
54%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([Cl:9])=[N:4][CH:5]=[N:6][C:7]=1Cl.[CH2:10]([NH2:13])[C:11]#[CH:12].C(N(C(C)C)CC)(C)C.C(OCC)(=O)C>C(O)CCC.O>[CH2:10]([NH:13][C:7]1[C:2]([NH2:1])=[C:3]([Cl:9])[N:4]=[CH:5][N:6]=1)[CH:11]=[CH2:12]

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
NC=1C(=NC=NC1Cl)Cl
Name
Quantity
5 mL
Type
reactant
Smiles
C(C#C)N
Name
Quantity
42 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(CCC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
this mixture was filtered through Celite
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (eluted with ethyl acetate:n-hexane=1:1)
CONCENTRATION
Type
CONCENTRATION
Details
the objective fractions were concentrated
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from diethyl ether

Outcomes

Product
Name
Type
product
Smiles
C(C=C)NC1=NC=NC(=C1N)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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